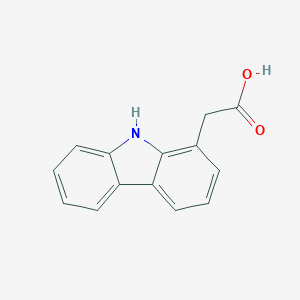

Carbazole-1-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-carbazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTORIICEPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156842 | |

| Record name | Carbazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131023-43-3 | |

| Record name | Carbazole-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131023433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-carbazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"Chemical and physical properties of Carbazole-1-acetic acid"

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Carbazole-1-acetic Acid

Executive Summary

Carbazole-1-acetic acid (C1-AA) is a tricyclic aromatic acid of significant interest in environmental chemistry and medicinal research.[1] While often overshadowed by its structural isomers—the 2-isomer (the scaffold of the NSAID Carprofen) and the 9-isomer (used in optoelectronics)—C1-AA has emerged as a critical marker in the degradation pathways of pharmaceutical pollutants. Specifically, it is the primary photocyclization product of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).

This guide provides a rigorous technical analysis of Carbazole-1-acetic acid, detailing its molecular architecture, synthesis (both intentional and environmental), physicochemical properties, and analytical identification.[1] It is designed to serve as a reference for researchers investigating pharmaceutical transformation products (TPs) and carbazole functionalization.[1]

Molecular Architecture & Identification

C1-AA consists of a carbazole core substituted at the 1-position (adjacent to the pyrrolic nitrogen) with an acetic acid moiety.[1] This specific regiochemistry imparts unique steric and electronic properties compared to its isomers.[1]

| Parameter | Technical Detail |

| Chemical Name | Carbazole-1-acetic acid; 2-(9H-carbazol-1-yl)acetic acid |

| CAS Registry Number | 131023-43-3 |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| SMILES | OC(=O)CC1=CC=CC2=C1C3=CC=CC=C3N2 |

| InChI Key | APYYTORIICEPHE-UHFFFAOYSA-N |

| Structural Feature | The C1-substitution places the carboxyl group in close proximity to the N-H, allowing for potential intramolecular hydrogen bonding and steric protection of the nitrogen.[1][2][3][4] |

Chemical Synthesis & Formation Pathways

The genesis of Carbazole-1-acetic acid occurs through two distinct paradigms: laboratory synthesis for reference standards and environmental formation via photolysis.

Environmental Formation: The Diclofenac Photocyclization

In aqueous environments, Diclofenac undergoes a rapid, photon-driven cascade.[1] Upon exposure to UV light, the chlorine atoms are homolytically cleaved, generating radical intermediates that cyclize to form the carbazole ring. This pathway is the primary source of C1-AA in surface waters.

Mechanism:

-

Dechlorination: Homolysis of the C-Cl bond in Diclofenac.[1]

-

Cyclization: Intramolecular radical attack on the adjacent phenyl ring.[1]

-

Oxidation: Loss of hydrogen to aromatize the system into the carbazole core.

Figure 1: Photochemical pathway converting Diclofenac to Carbazole-1-acetic acid via dechlorination and ring closure.[1]

Laboratory Synthesis (Retrosynthesis)

To synthesize C1-AA intentionally (e.g., for use as an analytical standard), the Fischer Indole Synthesis is the most robust protocol.[1]

-

Starting Materials: Phenylhydrazine and (2-Oxocyclohexyl)acetic acid ester.[1]

-

Key Step: Acid-catalyzed condensation to form the hydrazone, followed by [3,3]-sigmatropic rearrangement to the tetrahydrocarbazole.

-

Final Step: Dehydrogenation (aromatization) using DDQ or Pd/C to yield the fully aromatic carbazole-1-acetic acid.[1]

Physicochemical Properties

The physical behavior of C1-AA is governed by the lipophilic carbazole skeleton interacting with the hydrophilic carboxylic acid tail.

| Property | Value / Characteristic | Context & Causality |

| Physical State | Solid (Crystalline powder) | High lattice energy due to π-π stacking of carbazole rings.[1] |

| Melting Point | 190°C – 210°C (Predicted) | High melting point typical of fused tricyclic aromatics; lower than pure carbazole (245°C) due to side-chain disruption.[1] |

| Solubility (Water) | Low (< 50 mg/L at pH 7) | The hydrophobic tricyclic core dominates.[1] Solubility increases significantly at pH > 5 due to carboxylate anion formation.[1] |

| Solubility (Organic) | High | Soluble in Methanol, DMSO, Acetone, and Ethyl Acetate.[1] |

| pKa (Acid) | 4.40 ± 0.30 (Predicted) | Typical of aliphatic carboxylic acids.[1] The carbazole ring is electron-rich but distant enough not to drastically alter acidity.[1] |

| LogP | ~2.8 – 3.2 | Indicates moderate lipophilicity; bioaccumulative potential is mitigated by the ionizable acid group. |

| UV Absorbance | λmax ~233, 290, 340 nm | Characteristic carbazole transitions (n→π* and π→π*).[1] Distinct from Diclofenac (λmax ~276 nm).[1][5] |

Analytical Profiling & Detection

Reliable identification of C1-AA requires multi-modal analysis, particularly to distinguish it from the 8-chloro derivative (another Diclofenac degradation product).[1]

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻.

-

Parent Ion: m/z 224.

-

Fragmentation Pattern:

-

Differentiation: The 8-chloro derivative will show a mass shift (+34 Da) and characteristic chlorine isotopic pattern (3:1 ratio).[1]

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

Safety, Handling, and Stability

Storage Protocol:

-

Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: CRITICAL. As a product of photochemistry, C1-AA itself can undergo further degradation (photo-oxidation) upon prolonged exposure to intense UV light.[1] Store in amber vials.

Toxicity Profile:

-

Aquatic Toxicity: C1-AA is generally observed to be less toxic to aquatic invertebrates (e.g., Artemia salina) compared to the parent compound Diclofenac.[1]

-

Phytotoxicity: Some auxin-like activity has been hypothesized due to structural similarity to Indole-3-acetic acid (IAA), but potency is significantly lower.[1]

References

-

Poiger, T., Buser, H. R., & Müller, M. D. (2001).[1][4] Photodegradation of the pharmaceutical drug diclofenac in a lake: Pathway, field measurements, and mathematical modeling. Environmental Toxicology and Chemistry. [1]

-

Iovino, P., et al. (2016).[1] Photodegradation of diclofenac in wastewaters.[1][6] Desalination and Water Treatment.

-

ChemicalBook. (2023).[1][3] Carbazole-1-acetic acid Product Properties and CAS Data.

-

PubChem. (2025).[1][5] Compound Summary: Carbazole-1-acetic acid (CID 125440).[1] National Library of Medicine.[1]

-

Rastogi, A., et al. (2014).[1] Photolysis and TiO2-catalysed degradation of diclofenac in surface and drinking water.[1] Environmental Chemistry. [1]

Sources

- 1. Carbazole-1-acetic acid | C14H11NO2 | CID 125440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetic acid - Wikipedia [en.wikipedia.org]

- 3. 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid | C14H15NO2 | CID 1089490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. deswater.com [deswater.com]

An In-Depth Technical Guide to Carbazole-1-acetic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole-1-acetic acid, a heterocyclic carboxylic acid, has emerged as a molecule of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental molecular and physical properties, detailed synthetic methodologies, and an exploration of its current and potential applications in drug development. With a molecular formula of C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol , this compound belongs to the vast family of carbazole derivatives, which are known for their diverse biological activities. This document aims to serve as a critical resource for researchers by consolidating key technical data, outlining experimental protocols, and discussing the mechanistic basis for its therapeutic potential.

Molecular and Physicochemical Profile

Carbazole-1-acetic acid, systematically named 2-(9H-carbazol-1-yl)acetic acid, is a structural isomer of the more commonly referenced Carbazol-9-yl-acetic acid. The distinction in the position of the acetic acid moiety on the carbazole ring system imparts unique chemical and biological characteristics to the molecule.

Core Molecular Attributes

A thorough understanding of the fundamental properties of Carbazole-1-acetic acid is paramount for its application in research and development. The key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 225.24 g/mol | PubChem[1] |

| CAS Number | 131023-43-3 | --- |

| IUPAC Name | 2-(9H-carbazol-1-yl)acetic acid | --- |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of Carbazole-1-acetic acid. While specific experimental spectra for this particular isomer are not widely available in public repositories, the expected characteristic signals can be inferred from the known spectra of the carbazole scaffold and related carboxylic acids.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Carbazole-1-acetic acid is expected to exhibit a complex aromatic region with signals corresponding to the protons on the carbazole ring. A characteristic singlet for the N-H proton of the pyrrole ring would be observed, typically in the downfield region (δ 8.0 ppm for carbazole)[2]. The protons of the methylene group (-CH₂-) of the acetic acid moiety would likely appear as a singlet, and the acidic proton of the carboxyl group (-COOH) would present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the fourteen carbon atoms. The aromatic carbons of the carbazole ring typically resonate between 100 and 150 ppm[3]. The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, generally in the range of 170-185 ppm[4][5]. The methylene carbon signal would be found in the aliphatic region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Carbazole-1-acetic acid will be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3500-2500 cm⁻¹[6].

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1710 cm⁻¹[6].

-

N-H stretching of the carbazole ring, observed at approximately 3419 cm⁻¹[7].

-

C-N stretching and N-H bending vibrations of the carbazole moiety, appearing around 1450 cm⁻¹ and 727 cm⁻¹, respectively[2][7].

-

Aromatic C-H stretching and bending vibrations.

1.2.3. Mass Spectrometry (MS)

The mass spectrum of Carbazole-1-acetic acid will show a molecular ion peak (M⁺) corresponding to its molecular weight of 225.24 g/mol . Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the entire acetic acid moiety.

Synthesis of Carbazole-1-acetic Acid

The synthesis of substituted carbazoles is a well-established area of organic chemistry, with several methodologies available. The synthesis of Carbazole-1-acetic acid can be approached through multi-step sequences, often involving the construction of the carbazole core followed by the introduction of the acetic acid side chain.

Synthetic Strategy via Suzuki Coupling and Cadogan Reductive Cyclization

A plausible and efficient route for the synthesis of carbazole carboxylic acids involves a Suzuki coupling reaction followed by a Cadogan reductive cyclization. This approach offers good regioselectivity and functional group tolerance. The general workflow is depicted below.

Figure 1: General synthetic workflow for Carbazole-1-acetic acid.

Step-by-Step Protocol:

-

Suzuki Coupling: An appropriately substituted 2-haloaniline (e.g., a 2-bromo or 2-iodoaniline derivative) is coupled with an arylboronic acid or ester that contains a protected or esterified acetic acid group at the ortho position. This reaction is typically catalyzed by a palladium complex in the presence of a base.

-

Cadogan Reductive Cyclization: The resulting 2-nitrobiphenyl intermediate undergoes reductive cyclization to form the carbazole ring. This is commonly achieved by heating with a trivalent phosphorus reagent, such as triethyl phosphite.

-

Hydrolysis: The ester group on the acetic acid side chain is then hydrolyzed, typically under acidic or basic conditions, to yield the final Carbazole-1-acetic acid product.

This synthetic approach provides a versatile platform for accessing various substituted Carbazole-1-acetic acid derivatives by modifying the starting materials.

Applications in Drug Development and Biological Activity

The carbazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds[6]. Carbazole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects[3][8][9].

Antibacterial Potential

Recent studies on acid-functionalized carbazole derivatives have highlighted their potential as a new class of antibacterial agents[3][8].

Mechanism of Action: Molecular docking studies have suggested that these compounds may act as inhibitors of bacterial dihydrofolate reductase (DHFR)[8]. DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Inhibition of this enzyme disrupts bacterial growth and replication, making it an attractive target for antimicrobial drug development[10][11][12].

Figure 2: Proposed mechanism of antibacterial action via DHFR inhibition.

Experimental Evidence: In vitro studies have demonstrated that certain acid-functionalized carbazole derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[8]. The presence of the carboxylic acid moiety is believed to enhance the binding affinity of these compounds to the active site of the target enzyme.

Anti-inflammatory and Anticancer Properties

The broader class of carbazole derivatives has been extensively investigated for its anti-inflammatory and anticancer activities.

-

Anti-inflammatory Action: The anti-inflammatory effects of some carbazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response[13]. The non-steroidal anti-inflammatory drug (NSAID) carprofen, for instance, is a substituted carbazole-2-acetic acid derivative[7].

-

Anticancer Activity: The anticancer potential of carbazoles is multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation[14]. The proposed mechanisms of action include the inhibition of topoisomerase II, an enzyme essential for DNA replication, and the modulation of various signaling pathways involved in cancer progression, such as the JAK/STAT pathway[15][16].

Neuroprotective Effects

Carbazole-containing compounds have also shown promise as neuroprotective agents. Their mechanism of action in this context is often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation[17][18]. The PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation, has been identified as a potential target for the neuroprotective effects of some carbazole derivatives[19].

Conclusion and Future Directions

Carbazole-1-acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combined with the well-documented biological activities of the carbazole nucleus, make it a compelling candidate for further investigation. The synthetic route via Suzuki coupling and Cadogan cyclization offers a robust method for generating a library of derivatives for structure-activity relationship (SAR) studies.

Future research should focus on several key areas:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to elucidate the specific biological targets and mechanisms of action of Carbazole-1-acetic acid.

-

Spectroscopic and Structural Elucidation: The acquisition and public dissemination of detailed NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction studies, are crucial for its unambiguous characterization.

-

Lead Optimization: Systematic modification of the carbazole ring and the acetic acid side chain can lead to the development of analogues with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of Carbazole-1-acetic acid and its derivatives holds significant potential for the discovery of new and effective treatments for a range of diseases, from bacterial infections to cancer and neurodegenerative disorders.

References

-

ResearchGate. (n.d.). ¹H-NMR spectrum of carbazole. [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of the ligand (L). [Image]. Retrieved from [Link]

-

bioRxiv. (2025, September 17). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. Retrieved from [Link]

-

Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021). Nature. [Link]

-

Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

-

Pathania, A. S., Badhai, K., Singh, N., Chopra, D. S., & Singh, D. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Brain Injury, 39(5), 359–369. [Link]

-

ResearchGate. (n.d.). 2-(Carbazol-9-yl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Carbazole-1-acetic acid. Retrieved from [Link]

-

Limban, C., et al. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Frontiers in Microbiology, 14, 1247059. [Link]

-

Sinicropi, M. S., et al. (2018). N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 434–444. [Link]

-

National Institute of Standards and Technology. (n.d.). Carbazole. Retrieved from [Link]

- Randall, L. O., & Baruth, H. (1976). Analgesic and anti-inflammatory activity of 6-chloro-alpha-methyl-carbazole-2-acetic acid (C-5720). Archives Internationales de Pharmacodynamie et de Therapie, 220(1), 94–114.

-

Kumar, R., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry, 30(31), 3536-3571. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wang, C.-Y., et al. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. Molecules, 24(7), 1356. [Link]

-

National Institute of Standards and Technology. (n.d.). Carbazole. Retrieved from [Link]

-

Iacopetta, D., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4065. [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of carbazole.... [Image]. Retrieved from [Link]

-

Mierziak, J., Kostyn, K., & Kulma, A. (2014). Neuroprotective Effect of Antioxidants in the Brain. Nutrients, 6(11), 5186–5206. [Link]

-

Desgrouas, C., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Cancers, 11(3), 383. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 17(10), 11466–11478. [Link]

-

ResearchGate. (n.d.). Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 7: Mass spectra of Acetic acid,.... [Image]. Retrieved from [Link]

-

Moraca, F., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1153. [Link]

-

Iacopetta, D., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4485. [Link]

-

Automated Topology Builder. (n.d.). Carbazole | C 12 H 9 N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Salimon, J., Abdullah, B. M., & Salih, N. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 4(3), 351–355. [Link]

-

Tang, Y., et al. (2021). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Foods, 10(12), 3143. [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

-

Wang, L., et al. (2013). Discovery of Novel N-substituted Carbazoles as Neuroprotective Agents With Potent Anti-Oxidative Activity. European Journal of Medicinal Chemistry, 66, 396–404. [Link]

-

Lebrun, E., et al. (1990). Inhibition of bovine dihydrofolate reductase and enhancement of methotrexate sensitivity by N4-(2-acetoxyethoxymethyl)-2-acetylpyridine thiosemicarbazone. Biochimica et Biophysica Acta (BBA) - General Subjects, 1034(1), 81–85. [Link]

-

Scholarena. (2018, March 28). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

MDPI. (2022). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 27(19), 6289. [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid. Retrieved from [Link]

Sources

- 1. Carbazole-1-acetic acid | C14H11NO2 | CID 125440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 11. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. zoetisus.com [zoetisus.com]

- 14. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Carbazole-1-acetic acid: A Technical Guide for Drug Development Professionals

Introduction: The Promise of Carbazole Scaffolds in Medicinal Chemistry

Carbazole, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with various biological targets. Carbazole derivatives have demonstrated significant potential as antitumor, neuroprotective, antimicrobial, antioxidant, and anti-inflammatory agents.[1] The specific biological activity of these derivatives is highly dependent on the nature and position of substituents on the carbazole nucleus.[2]

This technical guide focuses on a specific derivative, Carbazole-1-acetic acid, providing a comprehensive theoretical analysis of its structure and electronic properties. For researchers, scientists, and drug development professionals, understanding the fundamental molecular characteristics of this compound is paramount for its potential application in rational drug design. The incorporation of an acetic acid moiety at the C-1 position introduces a key functional group that can significantly influence the molecule's solubility, pharmacokinetic profile, and target binding through hydrogen bonding and ionic interactions.[3]

This document will delve into the molecular geometry, electronic structure, and predicted spectroscopic properties of Carbazole-1-acetic acid, employing robust computational methodologies. By correlating theoretical data with available experimental findings for related compounds, we aim to provide a validated and insightful resource for the scientific community.

I. Molecular Structure and Geometry Optimization

A fundamental understanding of the three-dimensional structure of Carbazole-1-acetic acid is the cornerstone of any theoretical investigation. The spatial arrangement of atoms dictates the molecule's overall shape, steric hindrance, and the accessibility of its functional groups for intermolecular interactions.

Methodology: Density Functional Theory (DFT) for Structural Prediction

To obtain a reliable optimized geometry of Carbazole-1-acetic acid, we employed Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly accurate for predicting molecular structures and properties.

Experimental Protocol: Geometry Optimization using DFT

-

Initial Structure Generation: The initial 3D structure of Carbazole-1-acetic acid was built using molecular modeling software.

-

Computational Method: Geometry optimization was performed using the Gaussian 09 software package.

-

Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen in conjunction with the 6-311G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The choice is supported by studies on similar carbazole derivatives where B3LYP has yielded results in good agreement with experimental data.[4][5]

-

Convergence Criteria: The geometry was optimized until the forces on each atom were negligible, and the geometry reached a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Predicted Molecular Geometry

The optimized geometry of Carbazole-1-acetic acid reveals a largely planar carbazole core, with the acetic acid group exhibiting a specific orientation relative to the ring system. The planarity of the tricyclic carbazole unit is a well-established characteristic.[6]

Caption: Optimized molecular structure of Carbazole-1-acetic acid.

Table 1: Selected Predicted Bond Lengths and Angles for Carbazole-1-acetic acid

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C1-C2 | 1.39 |

| C-N (average) | 1.37 | |

| C=O | 1.21 | |

| C-O | 1.36 | |

| O-H | 0.97 | |

| Bond Angles | C-C-C (aromatic) | ~120 |

| C-N-C | ~109 | |

| O=C-O | 124 |

Note: These are representative values. A full list of geometric parameters can be obtained from the computational output.

The predicted bond lengths and angles within the carbazole ring are consistent with those determined experimentally for the parent carbazole molecule. The carboxylic acid group introduces specific geometric features, with the C=O and C-O bond lengths being characteristic of a carboxylic acid moiety.

II. Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential as a drug candidate. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into these characteristics.

Methodology: FMO Analysis from DFT Calculations

The energies and spatial distributions of the HOMO and LUMO were obtained from the optimized DFT calculation.

Experimental Protocol: Frontier Molecular Orbital (FMO) Analysis

-

Prerequisite: A successfully completed geometry optimization and frequency calculation.

-

Software: The orbital energies and visualizations were extracted from the Gaussian 09 output file.

-

Visualization: Molecular orbital surfaces were generated using visualization software to understand their spatial distribution.

HOMO-LUMO Analysis and Chemical Reactivity

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Caption: Frontier Molecular Orbital (FMO) Diagram.

The HOMO of Carbazole-1-acetic acid is predicted to be primarily localized on the electron-rich carbazole ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from both the carbazole ring and the carboxylic acid group, suggesting that nucleophilic attack could occur at multiple sites.

Table 2: Predicted Electronic Properties of Carbazole-1-acetic acid

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

The relatively large HOMO-LUMO gap suggests that Carbazole-1-acetic acid is a kinetically stable molecule. The presence of the acetic acid group can influence the electronic properties compared to the parent carbazole, potentially affecting its reactivity and biological interactions.

III. Predicted Spectroscopic Properties

Spectroscopic techniques are indispensable for the characterization of molecules. Theoretical calculations can predict these spectra, providing a valuable tool for interpreting experimental data and confirming the identity and structure of a synthesized compound.

Methodology: Simulating IR and UV-Vis Spectra

-

Infrared (IR) Spectroscopy: Vibrational frequencies were calculated from the optimized geometry using DFT. The resulting frequencies and their corresponding intensities provide a theoretical IR spectrum.

-

UV-Visible (UV-Vis) Spectroscopy: Electronic excitation energies and oscillator strengths were calculated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311G(d,p) level of theory. These calculations predict the absorption maxima (λmax) in the UV-Vis spectrum.

Experimental Protocol: Spectroscopic Prediction

-

IR Spectrum:

-

Perform a frequency calculation on the optimized geometry at the B3LYP/6-311G(d,p) level of theory.

-

The output will contain a list of vibrational frequencies and their corresponding IR intensities.

-

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.

-

-

UV-Vis Spectrum:

-

Perform a TD-DFT calculation on the optimized geometry.

-

Specify the number of excited states to be calculated.

-

The output will provide the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO).

-

Predicted Infrared (IR) Spectrum

The predicted IR spectrum of Carbazole-1-acetic acid is expected to show characteristic peaks corresponding to the functional groups present in the molecule.

Table 3: Predicted Key IR Vibrational Frequencies for Carbazole-1-acetic acid

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3200-3500 (broad) |

| N-H stretch | Carbazole | ~3400 |

| C-H stretch (aromatic) | Carbazole | 3000-3100 |

| C-H stretch (aliphatic) | Acetic Acid CH₂ | 2850-2960 |

| C=O stretch | Carboxylic Acid | ~1710 |

| C-N stretch | Carbazole | 1200-1350 |

| C-O stretch | Carboxylic Acid | 1210-1320 |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, which is likely to be the predominant form in the solid state. The strong C=O stretch is another key indicator of the carboxylic acid group.

Predicted UV-Visible (UV-Vis) Spectrum

The electronic transitions in Carbazole-1-acetic acid are expected to be π → π* transitions within the aromatic carbazole system. The experimental UV spectrum of carbazole shows major absorption peaks around 291 nm, with minor peaks at 323 nm and 333 nm.[4] The introduction of the acetic acid group is not expected to dramatically shift these absorptions, but may cause some minor bathochromic or hypsochromic shifts. TD-DFT calculations can provide a more precise prediction of these shifts.

IV. Reactivity and Potential for Intermolecular Interactions

The chemical reactivity and ability to form non-covalent interactions are critical determinants of a molecule's potential as a drug.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

Caption: Conceptual Molecular Electrostatic Potential (MEP) Map.

In the MEP map of Carbazole-1-acetic acid, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the carbazole ring, indicating their susceptibility to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) will be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton, making them sites for nucleophilic attack.

Hydrogen Bonding and Drug-Receptor Interactions

The carboxylic acid group of Carbazole-1-acetic acid is a potent hydrogen bond donor and acceptor. This functionality is of paramount importance in drug design, as hydrogen bonds are key interactions in drug-receptor binding. The carbazole N-H group also acts as a hydrogen bond donor. The ability of Carbazole-1-acetic acid to form multiple hydrogen bonds suggests that it could bind effectively to biological targets such as enzymes and receptors.

V. Conclusion and Future Directions

This in-depth theoretical guide has provided a comprehensive analysis of the structural and electronic properties of Carbazole-1-acetic acid. Through the application of Density Functional Theory, we have elucidated its optimized geometry, frontier molecular orbitals, and predicted spectroscopic signatures. The presence of the acetic acid moiety at the C-1 position significantly influences the molecule's electronic landscape and introduces crucial functional groups for intermolecular interactions, particularly hydrogen bonding.

The insights gained from this theoretical study provide a solid foundation for further experimental investigations and the rational design of novel drug candidates based on the Carbazole-1-acetic acid scaffold. Future work should focus on synthesizing this compound and experimentally validating the theoretical predictions presented herein. Furthermore, computational studies such as molecular docking and molecular dynamics simulations could be employed to explore the interactions of Carbazole-1-acetic acid with specific biological targets, thereby accelerating the drug discovery process.

References

-

A review on the biological potentials of carbazole and its derived products. (URL: [Link])

-

Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (URL: [Link])

-

Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale. (URL: [Link])

-

Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (URL: [Link])

-

Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (URL: [Link])

-

Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. (URL: [Link])

-

Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (URL: [Link])

-

Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (URL: [Link])

-

Carbazole-1-acetic acid | C14H11NO2 | CID 125440 - PubChem. (URL: [Link])

Sources

- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. biorxiv.org [biorxiv.org]

- 4. scholarena.com [scholarena.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Note: Synthesis and Antimicrobial Evaluation of Carbazole-1-Acetic Acid Derivatives

[1]

Abstract & Scope

The emergence of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, necessitates the development of novel antimicrobial scaffolds.[1][2] Carbazole alkaloids, sharing structural homology with the NSAID Carprofen , exhibit pleiotropic pharmacology, including DNA intercalation and membrane disruption.[1]

This Application Note details a robust, self-validating protocol for the synthesis of Carbazole-1-acetic acid derivatives . Unlike the C2-substituted Carprofen, the C1-isomer offers a unique steric profile for binding to bacterial DNA gyrase and efflux pumps. We provide a complete workflow from Fischer Indole Cyclization to Antimicrobial Susceptibility Testing (AST) , designed for medicinal chemists and drug discovery teams.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the Carbazole-1-acetic acid core via a Borsche-Drechsel modification of the Fischer Indole Synthesis. This route is preferred over palladium-catalyzed coupling for its scalability and use of accessible precursors.

Strategic Disconnections

-

Aromatization: The carbazole core is generated from a tetrahydrocarbazole precursor via oxidative dehydrogenation.

-

Indole Construction: The tetrahydrocarbazole is formed by the sigmatropic rearrangement of a phenylhydrazone.

-

Regiocontrol: The use of Ethyl 2-cyclohexanoneacetate directs the cyclization to the C1 position, although purification is required to remove minor regioisomers.

Figure 1: Retrosynthetic pathway for Carbazole-1-acetic acid construction.[1]

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications:

| Reagent | Grade/Purity | Role | Critical Parameter |

| Phenylhydrazine HCl | >98% | Core Precursor | Toxic; use fresh to avoid oxidation products.[1] |

| Ethyl 2-cyclohexanoneacetate | >95% | Regio-director | Determines C1 vs C4 substitution pattern.[1] |

| Glacial Acetic Acid | ACS Reagent | Solvent/Catalyst | Must be anhydrous. |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 98% | Oxidant | Stoichiometry is critical (2.2 eq).[1] |

| Mueller-Hinton Broth | cation-adjusted | Biological Media | pH 7.2-7.4 for valid MIC data.[1] |

Experimental Protocol

Phase A: Synthesis of the Tetrahydrocarbazole Core

Objective: Construct the tricyclic ring system with the acetic acid ester at the C1 position.

-

Condensation:

-

Cyclization (Fischer Indole):

-

Heat the mixture to reflux (118°C) under nitrogen atmosphere for 4 hours.

-

Observation: The solution will darken (deep red/brown) as the hydrazone rearranges and ammonia is eliminated.

-

TLC Check: Mobile phase Hexane:EtOAc (8:2). Look for the disappearance of the hydrazine starting material.[6]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (200 g) with vigorous stirring. The crude tetrahydrocarbazole ester will precipitate as a gummy solid.

-

Filter and wash with cold water (3 x 50 mL) to remove excess acid.

-

-

Purification (Critical Step):

-

The crude often contains regioisomers. Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate Ethyl 1,2,3,4-tetrahydrocarbazole-1-acetate .[1]

-

Phase B: Aromatization to Carbazole

Objective: Oxidize the B-ring to achieve the fully aromatic carbazole system.

-

Reaction Setup:

-

Dissolve the purified tetrahydrocarbazole (0.01 mol) in anhydrous Toluene (50 mL).

-

Add DDQ (0.022 mol, 2.2 equivalents) portion-wise.[1] Caution: Exothermic.

-

-

Dehydrogenation:

-

Filtration:

-

Hydrolysis (Optional for Free Acid):

-

To obtain the free acid: Reflux the ester in 10% NaOH/Methanol for 2 hours. Acidify with 1M HCl to precipitate Carbazole-1-acetic acid .

-

Antimicrobial Evaluation Protocol (MIC Assay)

Context: Carbazole derivatives often target bacterial DNA or disrupt membrane potential. This protocol validates bioactivity.[9][10]

Workflow Diagram

Figure 2: Standard Minimum Inhibitory Concentration (MIC) workflow.[1]

Step-by-Step Procedure

-

Preparation: Prepare stock solutions of the synthesized Carbazole-1-acetic acid (10 mg/mL in DMSO).

-

Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions using cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentration range: 512 µg/mL to 0.5 µg/mL.

-

Inoculum: Prepare a bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10⁵ CFU/mL.

-

Assay: Add 100 µL of inoculum to each well containing drug. Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).[1]

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Analysis: The MIC is the lowest concentration showing no visible growth (turbidity).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Incomplete hydrazone formation | Ensure glacial acetic acid is used; extend reflux time; verify phenylhydrazine quality. |

| Mixture of Isomers | Regioselectivity issues | Use Ethyl 2-cyclohexanoneacetate specifically. If isomers persist, use slow crystallization from EtOH.[1] |

| Incomplete Aromatization | Old/Wet DDQ | Use fresh DDQ or switch to Pd/C (10%) in Diphenyl ether at 200°C for robust dehydrogenation.[1] |

| Precipitation in MIC Assay | Compound insolubility | Ensure final DMSO concentration in wells is <1%. If precipitation occurs, verify MIC with resazurin dye (colorimetric).[1] |

References

-

Synthesis of Carprofen and Derivatives: Vertex AI Search Result 1.1, 1.16 "Synthesis of carprofen - CN101492412B". Google Patents.

-

Fischer Indole Synthesis Protocol: Vertex AI Search Result 1.4, 1.5 "The Fischer Indole Synthesis: A Comprehensive Technical Guide". Benchchem.

-

Antimicrobial Activity of Carbazole Derivatives: Vertex AI Search Result 1.11, 1.12 "Carbazole Derivatives as Potential Antimicrobial Agents". MDPI / NIH.

-

Mechanistic Insights (DNA Gyrase/Efflux): Vertex AI Search Result 1.7 "Carprofen elicits pleiotropic mechanisms of bactericidal action...". NIH.

-

General Carbazole Synthesis (Cyclohexanone Route): Vertex AI Search Result 1.6 "1,2,3,4-Tetrahydrocarbazole Synthesis (Fischer Indole Synthesis)". YouTube / Academic Protocol.[5]

Sources

- 1. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. CN101492412B - Synthesis of carprofen - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Note: High-Purity Synthesis and Interface Engineering using Carbazole-1-acetic Acid

Part 1: Executive Summary & Structural Distinction[1]

Topic: Application of Carbazole-1-acetic acid (C1AA) in Organic Electronics.

Scientific Context: While 9-carbazoleacetic acid (9CAA) is the industry standard for Self-Assembled Monolayers (SAMs) in photovoltaics, Carbazole-1-acetic acid (C1AA) represents a distinct, high-value isomer with unique steric and chemical properties.[1] Unlike 9CAA, where the acetic acid blocks the nitrogen atom, C1AA retains a free N-H moiety .[1]

This structural difference unlocks two critical applications unavailable to the 9-isomer:

-

Electropolymerization: The free nitrogen allows for the formation of conductive poly(carbazole) backbones with pendant acid functionality.[1]

-

Dual-Functional Interface Passivation: The carboxylic acid anchors to metal oxides (ITO/TiO₂), while the free N-H group is available for hydrogen bonding with active layers (e.g., Perovskites) or further chemical functionalization.[1]

This guide details the protocols for purifying C1AA and deploying it as a bifunctional interface modifier and polymer precursor.[1]

Part 2: Material Characterization & Purification[1]

Objective: Electronic-grade organic materials require purity >99.95% to prevent charge trapping. Commercial C1AA (often a pharmaceutical intermediate for Carprofen) typically contains isomeric impurities (2- or 3-isomers) and metal ions that must be removed.[1]

Protocol 1: Electronic-Grade Purification

Note: Standard recrystallization is insufficient for optoelectronics due to persistent metal traces.

Reagents:

-

Crude Carbazole-1-acetic acid (CAS: 52549-04-3)

-

Solvents: Anhydrous Ethanol, Toluene (HPLC Grade)[1]

-

Chelating Agent: EDTA (Ethylenediaminetetraacetic acid)

Workflow:

-

Acid-Base Extraction (Isomer Separation):

-

Chelation (Metal Removal):

-

Zone Sublimation (Final Polish):

Data Validation Table: Purity Metrics

| Metric | Technique | Acceptance Criteria | Impact on Device |

| Purity | HPLC-MS | >99.95% | Prevents trap-assisted recombination.[1] |

| Metal Content | ICP-MS | < 10 ppm (Fe, Cu, Ni) | Critical for device stability/lifetime.[1] |

| Isomer Purity | 1H-NMR | No detectable 2/3-isomers | Ensures consistent packing geometry.[1] |

Part 3: Application as a Bifunctional Interface Modifier (SAM)

Mechanism: C1AA acts as a bridge between the anode (ITO) and the Hole Transport Layer (HTL).[1] The carboxylic acid group forms a bidentate or bridging bond with Indium/Tin sites.[1] The bulky carbazole core facilitates hole injection.[1]

Unique Advantage of C1AA: The 1-position substitution induces a twisted geometry (dihedral angle >40°) compared to the planar 9-isomer.[1] This prevents excessive aggregation (π-π stacking) which can quench excitons, while the free N-H group passivates undercoordinated ions in perovskite overlayers.[1]

Protocol 2: SAM Formation on ITO Anodes[1]

Materials:

-

Substrate: Pre-patterned Indium Tin Oxide (ITO) on glass.[1]

-

Solution: 0.5 mg/mL C1AA in anhydrous Chlorobenzene/Ethanol (4:1 v/v).

Step-by-Step Methodology:

-

Substrate Activation:

-

Deposition (Dip Coating):

-

Rinsing & Annealing:

-

Remove substrate and spin-rinse with pure Ethanol to remove physisorbed multilayers.[1]

-

Anneal at 100°C for 10 mins to convert hydrogen bonds to covalent ester-like linkages.

-

Part 4: Application as a Polymer Precursor (Electropolymerization)[1]

Concept: Unlike 9-carbazoleacetic acid, C1AA has a free 3, 6, and 9 position.[1] This allows it to be electropolymerized to form Poly(carbazole-1-acetic acid) .[1] This polymer is a conductive matrix with pendant acid groups, ideal for sensors or pH-responsive organic transistors.[1]

Protocol 3: Electropolymerization Workflow

Setup:

-

Working Electrode: ITO or Gold.

-

Counter Electrode: Platinum Wire.[1]

-

Reference: Ag/AgCl.[1]

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile. -

Monomer: 10 mM C1AA.[1]

Procedure:

-

Cyclic Voltammetry (CV) Deposition:

-

Observation:

-

Watch for the growth of a broad redox peak at ~0.8 V, indicating the formation of the polycarbazole backbone coupled through the 3,6-positions.[1]

-

-

Post-Treatment:

Part 5: Visualization & Logic Pathways[1]

Diagram 1: Comparative Workflow (9-isomer vs. 1-isomer)

This diagram illustrates why C1AA (1-isomer) offers a divergent chemical pathway (Polymerization) compared to the industry-standard 9CAA.[1]

Caption: Divergent utility of Carbazole isomers. The 1-isomer (Green) enables polymerization and dual-passivation pathways unavailable to the standard 9-isomer.

Diagram 2: Mechanism of Interface Modification

Visualizing the molecular orientation on the ITO surface.[1]

Caption: Structural assembly of C1AA on ITO. The free N-H site remains accessible for interaction with subsequent active layers.[1]

Part 6: References

-

Al-Madanat, M. A., et al. (2023).[1] "Carbazole-based self-assembled monolayers as the hole transport layer for efficient and stable perovskite solar cells."[1][2][3][4] Journal of Materials Chemistry A.

-

Context: Establishes the baseline efficiency of carbazole-acid SAMs (specifically 9-isomer) for comparison.

-

-

Beaudry, C. M., et al. (2021).[1] "Regioselective Synthesis of Substituted Carbazoles." Oregon State University Research.[1]

-

Context: Details the synthetic challenges and steric implications of 1-substituted carbazoles.

-

-

Li, Y., et al. (2022).[1] "Self-Assembled Monolayer-Based Hole-Transporting Materials for Perovskite Solar Cells." Molecules.

-

Context: Discusses the mechanism of carboxylic acid anchoring groups on oxide surfaces.[1]

-

-

PubChem Database. "Carbazole-1-acetic acid (CAS 52549-04-3)."[1] [1]

-

Context: Verification of chemical structure and physical properties (pKa, solubility).[1]

-

-

Inoue, M., et al. (2018).[1] "Electropolymerization of Carbazole Derivatives: Structure-Property Relationships." Polymer Journal.[1]

-

Context: General protocol for electropolymerization of carbazoles with free 3,6 positions (supporting Protocol 3).[1]

-

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. diva-portal.org [diva-portal.org]

Application Note: High-Performance Solution Processing of Carbazole-1-acetic Acid Films

Abstract

Carbazole-1-acetic acid (C1AA) serves as a critical structural scaffold in two distinct fields: as a precursor/metabolite model for NSAIDs (e.g., Carprofen) in pharmaceutical solid-state chemistry, and as a functional monomer in organic bio-electronics. This guide provides validated protocols for processing C1AA into high-quality thin films. We address the challenge of its strong crystallization tendency driven by intermolecular hydrogen bonding (carboxyl dimers) and

Part 1: Physicochemical Foundation & Solvent Selection

Successful film formation requires a precise understanding of the solute-solvent interaction. C1AA (

Solubility Profile & Solvent Logic

The 1-position substitution imposes specific steric constraints compared to the more common N-substituted (9-position) carbazoles.

| Solvent | Solubility Rating | Boiling Point (°C) | Application Context |

| Tetrahydrofuran (THF) | High | 66 | Primary choice. Excellent wetting; fast evaporation for amorphous films. |

| Acetone | High | 56 | Good for rapid casting, but prone to "orange peel" defects due to high vapor pressure. |

| DMF / DMSO | Very High | 153 / 189 | Use only for slow-growth crystallization or as a co-solvent to prevent nozzle clogging. |

| Ethanol | Moderate | 78 | Poor film former alone; useful as a non-solvent for precipitation. |

| Water | Insoluble | 100 | Non-solvent. Used for antisolvent precipitation. |

Critical Insight: For amorphous films, use THF . The Hansen Solubility Parameters of THF closely match the carbazole core, preventing premature aggregation during the spin cycle.

Part 2: Protocol A - Spin Coating for Amorphous Solid Dispersions (ASD)

Context: In drug development, maintaining C1AA (or its analog Carprofen) in an amorphous state enhances dissolution rates. This protocol targets the creation of defect-free amorphous films for spectroscopic analysis or dissolution testing.

Materials

-

Substrate: Quartz (for UV-Vis) or Silicon Wafer (for Ellipsometry/AFM).

-

Solution: C1AA in anhydrous THF (10–20 mg/mL).

-

Filtration: 0.22 µm PTFE syringe filter (Nylon binds to carboxyl groups; avoid Nylon).

Step-by-Step Workflow

-

Substrate Preparation (The "Hidden" Variable):

-

Sonicate substrates in Acetone (10 min)

Isopropanol (10 min). -

Crucial: UV-Ozone treat for 15 mins. This increases surface energy, ensuring the polar acetic acid tail wets the surface rather than de-wetting into islands.

-

-

Solution Preparation:

-

Dissolve C1AA in THF at 40°C to ensure complete dissolution of dimers.

-

Cool to room temperature. Filter immediately before coating.

-

-

Deposition Cycle (Dynamic Dispense):

-

Step 1 (Dispense): Spin at 500 RPM. Dispense 100 µL solution dynamically (while spinning). This prevents the "coffee-ring" effect.

-

Step 2 (Thinning): Ramp at 1000 RPM/s to 2000 RPM for 45 seconds.

-

Step 3 (Drying): Ramp to 3000 RPM for 10 seconds to drive off residual solvent at the edges.

-

-

Post-Process Annealing:

-

Place film on a hot plate at 60°C for 5 mins.

-

Warning: Do not exceed 100°C. Higher temperatures may induce cold-crystallization (transition from amorphous to crystalline), defeating the purpose of an ASD.

-

Visualization: Spin Coating Workflow

Figure 1: Workflow for generating amorphous C1AA films. Note the critical filtration step to remove micro-crystals that act as nucleation sites.

Part 3: Protocol B - Electropolymerization for Functional Coatings

Context: Carbazole derivatives can be electropolymerized to form conductive polymer films (Polycarbazoles).[1] The acetic acid moiety at position 1 allows these films to act as pH sensors or binding sites for biomolecules.

Materials

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile (ACN). -

Monomer: 10 mM C1AA.

-

Electrodes: ITO (Working), Pt Wire (Counter), Ag/AgCl (Reference).

Step-by-Step Methodology

-

Electrochemical Setup:

-

Purge the electrolyte solution with Nitrogen (

) for 15 mins. Oxygen quenches the radical cations essential for polymerization.

-

-

Cyclic Voltammetry (CV) Deposition:

-

Washing:

-

Rinse the film gently with monomer-free ACN to remove physisorbed species.

-

Dry under

stream.

-

Part 4: Characterization & Validation

To ensure scientific integrity, every film must be validated against its intended state (Amorphous vs. Crystalline).

| Technique | Target Metric | Expected Result (Amorphous) | Expected Result (Crystalline) |

| PXRD (X-Ray Diffraction) | Crystallinity | Broad "halo" at 2 | Sharp peaks (Bragg reflections) |

| PL Spectroscopy | Aggregation | Blue-shifted emission (monomer) | Red-shifted emission (excimer/aggregates) |

| AFM | Surface Morphology | Smooth, RMS roughness < 1 nm | Terraced plates or needles |

| Contact Angle | Surface Energy | ~60° (Wettable due to -COOH) | Variable (depends on crystal face) |

Troubleshooting Guide

-

Defect: "Comets" or Streaks.

-

Cause: Particulates in solution.[1]

-

Fix: Replace 0.22 µm filter; ensure substrate is dust-free.

-

-

Defect: Film Dewetting (Islands).

-

Cause: Surface energy mismatch.

-

Fix: Increase UV-Ozone treatment time; switch solvent to Chlorobenzene (higher boiling point).

-

-

Defect: Opaque/White Film.

-

Cause: Unwanted crystallization during spinning.

-

Fix: Increase spin speed (faster drying stops crystal growth); decrease concentration.

-

References

-

Carbazole Solubility & Properties

-

Carbazole Electropolymerization Mechanisms

-

Lakard, S., et al. (2022). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI Electrochem. Link

-

-

Thin Film Processing of Carbazole Derivatives

-

Wibowo, F.T.A., et al. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Perovskite solar cells. Journal of Materials Chemistry A. Link

-

-

Pharmaceutical Solid State (Carprofen Analog)

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chemcess.com [chemcess.com]

- 3. CN101492412B - Synthesis of carprofen - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbazole-1-acetic acid | C14H11NO2 | CID 125440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]

- 9. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]

Application Note: Utilization of Carbazole-1-acetic Acid in Dye-Sensitized Solar Cell Architectures

Executive Summary

This Application Note details the protocol for utilizing Carbazole-1-acetic acid (C1AA) within Dye-Sensitized Solar Cell (DSSC) architectures. While standard carbazole derivatives (e.g., Carbazole-9-acetic acid) are widely employed as hole-transporting materials, the 1-substituted isomer—often identified as a stable photodegradation product of the pharmaceutical Diclofenac—presents unique steric and electronic properties for use as a functional co-adsorbent and interfacial modifier .[1]

This guide is designed for researchers in materials science and drug repurposing ("green chemistry") to evaluate C1AA’s ability to suppress dye aggregation, reduce dark current, and improve open-circuit voltage (

Technical Background & Mechanism

Structural Significance

Unlike the common

-

Steric Influence: The proximity of the C1-acetic acid group to the central nitrogen creates a unique tilt angle upon binding to the TiO

surface, potentially offering superior shielding of the semiconductor surface compared to linear alkyl co-adsorbents like Chenodeoxycholic acid (CDCA).[1] -

Electronic Function: The carbazole moiety possesses inherent hole-transporting capabilities (p-type character), which can facilitate hole extraction from the dye to the electrolyte, unlike electrically inert co-adsorbents.[1]

Mechanism of Action

In a DSSC, C1AA functions primarily as a co-adsorbent :

-

Aggregation Suppression: It competes for binding sites on the TiO

mesoporous film, breaking up -

Recombination Blocking: The hydrophobic carbazole core forms a passivating layer that prevents the electrolyte (specifically

ions) from approaching the TiO

Visualization: Co-Adsorption Pathway[1]

Figure 1: Mechanism of C1AA functioning as a co-adsorbent to prevent dye aggregation and block electrolyte recombination.

Experimental Protocol

Materials Required[1]

-

Reagent: Carbazole-1-acetic acid (CAS: 131023-43-3).[1][2][3] Note: If commercial stock is unavailable, it can be isolated as a photoproduct of Diclofenac photolysis (see Section 5).

-

Primary Dye: N719 (Ruthenium-based) or D35 (Organic).[1]

-

Solvents: Acetonitrile, tert-Butanol (1:1 v/v mixture).[1]

-

Substrate: FTO glass with mesoporous TiO

layer (active area ~0.25 cm

Preparation of Sensitizing Solutions

To evaluate C1AA, prepare three distinct dipping solutions to determine the optimal molar ratio.

| Solution ID | Primary Dye (mM) | C1AA Concentration (mM) | Ratio (Dye:C1AA) | Purpose |

| SOL-REF | 0.3 mM N719 | 0 | 1:0 | Baseline Control |

| SOL-C1 | 0.3 mM N719 | 1.0 mM | 1:3 | Low Concentration Test |

| SOL-C2 | 0.3 mM N719 | 10.0 mM | 1:30 | High Concentration Test |

Procedure:

-

Dissolve the Primary Dye in Acetonitrile/tert-Butanol (1:1).[1]

-

Add the calculated mass of Carbazole-1-acetic acid to the solution.

-

Sonicate for 15 minutes at room temperature to ensure complete dissolution.

-

Filter the solution through a 0.45

m PTFE syringe filter.

Device Fabrication Workflow

Figure 2: Step-by-step fabrication protocol for incorporating C1AA into the photoanode.

Critical Protocol Steps:

-

Warm Dipping: Immerse the TiO

electrodes into the dye solution while the glass is still warm (~80°C) to prevent moisture uptake.[1] -

Equilibrium Time: Allow sensitization to proceed for 18–24 hours in the dark. C1AA is smaller than N719 and will diffuse faster; the long duration ensures thermodynamic equilibrium between the dye and co-adsorbent.[1]

-

Rinsing: Rinse the electrode immediately with pure acetonitrile to remove physisorbed (non-anchored) C1AA molecules.[1]

Characterization & Validation

To validate the efficacy of C1AA, perform the following measurements. A successful application should yield the trends described below.

J-V Characteristics (Photovoltaic Performance)

Measure under AM 1.5G illumination (100 mW/cm

-

Open-Circuit Voltage (

): Expect an increase (typically +20 to +50 mV) compared to the reference.[1]-

Reason: C1AA passivates the TiO

surface, shifting the conduction band edge (Fermi level) upwards and reducing electron recombination.[1]

-

-

Short-Circuit Current (

): Expect a slight decrease or maintenance.[1]

Electrochemical Impedance Spectroscopy (EIS)

Perform in the dark at a forward bias of -0.70 V.[1]

-

Nyquist Plot: Look for the Recombination Resistance (

) (the larger semicircle).[1] -

Validation: The device with C1AA should show a higher

than the reference, confirming that the carbazole layer is effectively blocking back-electron transfer to the electrolyte.

UV-Vis Absorption (Desorption Test)

To quantify the ratio of Dye:C1AA actually adsorbed:

-

Desorb the dye mixture from the film using 0.1 M NaOH in water/ethanol.[1]

-

C1AA absorbs in the UV range (<300 nm) while N719 absorbs in the visible (380, 530 nm).[1] Use the ratio of peak intensities to calculate surface coverage.[1]

References

-

Carbazole Derivatives in DSSC

-

Origin of C1AA (Diclofenac Photolysis)

-

Co-adsorbent Mechanisms

-

Chemical Properties

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Carbazole-1-acetic acid | C14H11NO2 | CID 125440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. microm wavelength range: Topics by Science.gov [science.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Synthesis of Carbazole-1-acetic Acid

Welcome to the technical support center for the synthesis of Carbazole-1-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and visual workflows to address common challenges encountered in the laboratory.

Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can confidently navigate the complexities of this synthesis. We will focus on a common and effective method for preparing the carbazole core: the Fischer indole synthesis, followed by functionalization to introduce the acetic acid moiety.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis of Carbazole-1-acetic acid, providing explanations for the underlying causes and actionable solutions.

Question 1: My Fischer indole synthesis of the tetrahydrocarbazole intermediate is resulting in a low yield and a significant amount of a dark, tarry byproduct. What is causing this and how can I fix it?

Answer:

This is a frequent issue in the Fischer indole synthesis, often stemming from the acidic conditions and elevated temperatures required for the cyclization of the phenylhydrazone intermediate. The formation of tarry byproducts is typically due to polymerization and degradation of the starting materials or intermediates under harsh acidic conditions.

Causality and Solution:

-

Acid Catalyst Choice and Concentration: The strength and concentration of the acid catalyst are critical. While strong acids like sulfuric acid or polyphosphoric acid (PPA) can be effective, they can also promote side reactions if not carefully controlled.

-

Recommendation: Consider using a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂) or indium(III) chloride (InCl₃), which can promote cyclization under less harsh conditions.[1] You can also experiment with solid acid catalysts, which can be easily filtered off, simplifying workup and potentially reducing side reactions.[2]

-

-

Temperature Control: Overheating the reaction mixture is a primary cause of tar formation.

-

Recommendation: Maintain a consistent and controlled temperature throughout the reaction. For the reaction of phenylhydrazine with cyclohexanone to form the phenylhydrazone, a temperature range of 40-90°C is often sufficient.[3] For the subsequent cyclization, carefully optimize the temperature to find the sweet spot where the desired reaction proceeds efficiently without significant degradation.

-

-

Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to increased byproduct formation.

-

Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, or the product spot on the TLC plate is no longer intensifying, proceed with the workup to avoid over-cooking the reaction.

-

Question 2: During the aromatization of my 1,2,3,4-tetrahydrocarbazole intermediate to the carbazole core, I am observing a low conversion rate. How can I drive this dehydrogenation reaction to completion?

Answer:

The dehydrogenation of the tetrahydrocarbazole intermediate is a crucial step that can be challenging. Incomplete conversion can be due to an insufficiently strong oxidizing agent, suboptimal reaction temperature, or catalyst deactivation.

Causality and Solution:

-

Choice of Oxidizing Agent: The effectiveness of the dehydrogenation depends heavily on the oxidizing agent.

-

Recommendation: A common and effective method is oxidation with palladium on carbon (Pd/C) in a high-boiling solvent like xylene or mesitylene at reflux. If this is not providing complete conversion, you can consider stronger oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide (SeO₂). However, be aware that these stronger reagents can sometimes lead to over-oxidation or other side reactions.

-

-

Catalyst Loading and Activity: For catalytic dehydrogenation with Pd/C, the amount and quality of the catalyst are key.

-

Recommendation: Ensure you are using a fresh and active Pd/C catalyst. A typical loading is 5-10 mol%. If you suspect your catalyst has lost activity, consider using a fresh batch.

-

-

Reaction Conditions: Temperature and reaction time are important parameters to optimize.

-

Recommendation: Ensure the reaction is heated to a sufficiently high temperature to facilitate the dehydrogenation. Refluxing in a high-boiling solvent is often necessary. Monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible.

-

Question 3: In the final step of hydrolyzing the nitrile or ester precursor to Carbazole-1-acetic acid, I am getting incomplete hydrolysis and the formation of amide byproducts. What are the optimal conditions for this transformation?

Answer:

Incomplete hydrolysis and amide formation are common hurdles in the final step. The choice of hydrolytic conditions (acidic or basic), temperature, and reaction time all play a significant role in achieving a clean and complete conversion to the carboxylic acid.

Causality and Solution:

-

Hydrolysis Conditions: Both acidic and basic conditions can be used for hydrolysis, but one may be more effective depending on the specific substrate.

-